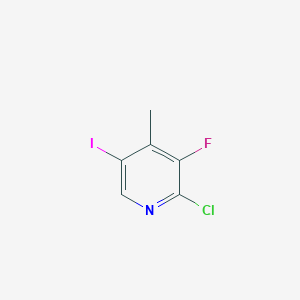

2-Chloro-3-fluoro-5-iodo-4-methylpyridine

説明

Significance of Pyridine (B92270) Derivatives in Chemical Research

Beyond pharmaceuticals, pyridine derivatives are integral to agrochemicals, contributing to the development of new herbicides and pesticides. epo.org In the field of materials science, these compounds are utilized in the synthesis of functional materials, such as luminescent liquid crystals, polymers, and ligands for organometallic complexes used in catalysis. google.com The nitrogen atom in the pyridine ring provides a site for coordination with metal ions, making pyridine-based ligands essential in catalysis and the development of chemosensors for detecting various species. googleapis.com

Overview of Polyhalogenated Pyridine Compounds as Synthetic Intermediates

Polyhalogenated pyridines, which are pyridine rings substituted with multiple halogen atoms (F, Cl, Br, I), are exceptionally valuable as synthetic intermediates. The number, type, and position of the halogen substituents dramatically influence the electronic properties and reactivity of the pyridine ring. The electron-withdrawing nature of halogens makes the pyridine ring electron-deficient, which in turn activates it for certain types of reactions, particularly nucleophilic aromatic substitution (SNAr).

The different halogens also offer opportunities for selective, site-specific reactions. For instance, the carbon-iodine bond is typically the most reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), followed by the carbon-bromine and carbon-chlorine bonds. This differential reactivity allows chemists to perform sequential, controlled modifications on a polyhalogenated pyridine core, introducing a variety of functional groups at specific positions. This strategic functionalization is a powerful tool for building complex molecular architectures from a single, versatile starting material.

Research Focus: The Unique Substitution Pattern and Reactivity Potential of 2-Chloro-3-fluoro-5-iodo-4-methylpyridine

This article focuses specifically on the chemical compound This compound . This molecule is a highly substituted pyridine derivative, featuring three different halogen atoms (chlorine, fluorine, and iodine) and a methyl group.

Basic chemical and physical properties of this compound are summarized in the table below. This data is primarily computed from its chemical structure.

| Property | Value |

| CAS Number | 153035-01-9 |

| Molecular Formula | C₆H₄ClFIN |

| Molecular Weight | 271.46 g/mol |

| IUPAC Name | This compound |

| Synonym | 2-Chloro-3-fluoro-5-iodo-4-picoline |

| Canonical SMILES | CC1=C(C(=NC=C1I)Cl)F |

The unique substitution pattern of this compound suggests a rich and selective reactivity profile. The presence of three distinct halogen atoms at positions 2, 3, and 5 offers multiple sites for chemical modification:

The iodine atom at the C5 position is the most likely site for initial cross-coupling reactions due to the relative weakness of the C-I bond.

The chlorine atom at the C2 position, which is ortho to the ring nitrogen, is activated towards nucleophilic aromatic substitution.

The fluorine atom at the C3 position generally has the strongest carbon-halogen bond and is least likely to participate in initial coupling or substitution reactions, often remaining in the final product.

While detailed, peer-reviewed studies on the specific synthesis and reaction pathways of this compound are not extensively available in public literature, its commercial availability from various chemical suppliers indicates its utility as a specialized building block in organic synthesis. Researchers in pharmaceutical and materials science likely employ this intermediate to construct highly functionalized, novel molecules, leveraging the predictable, stepwise reactivity of its halogen substituents. The combination of electronic effects from the halogens and the steric influence of the C4-methyl group makes it a precisely tailored component for advanced synthetic applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-3-fluoro-5-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c1-3-4(9)2-10-6(7)5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFZEJNYBOMMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437617 | |

| Record name | 2-chloro-3-fluoro-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153035-01-9 | |

| Record name | 2-chloro-3-fluoro-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Pathways of 2 Chloro 3 Fluoro 5 Iodo 4 Methylpyridine and Polyhalogenated Pyridines

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for the functionalization of electron-deficient aromatic rings like pyridine (B92270). The inherent π-deficiency of the pyridine ring, caused by the electronegative nitrogen atom, activates the ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. nih.gov

In polyhalogenated pyridines, the SNAr reaction proceeds via the attack of a nucleophile on an electron-deficient carbon atom bearing a halogen, leading to the formation of a Meisenheimer complex intermediate, followed by the expulsion of the halide leaving group. youtube.comresearchgate.net The reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I for activated aryl substrates. researchgate.netnih.gov This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com

For a molecule like 2-chloro-3-fluoro-5-iodo-4-methylpyridine, the fluorine at the 3-position and the chlorine at the 2-position are potential sites for nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C6 positions, and to a lesser extent, the C4 position, towards nucleophilic attack. nih.gov Therefore, the chlorine at the C2 position is expected to be susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates. The general mechanism for an SNAr reaction is depicted below:

Figure 1: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a dihalopyridine.

Figure 1: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a dihalopyridine.Common nucleophiles employed in SNAr reactions of halopyridines include:

Amines: Primary and secondary amines can displace halogens to form aminopyridines.

Alkoxides: Sodium or potassium alkoxides react to yield alkoxypyridines.

Thiolates: Thiolates can be used to introduce sulfur functionalities.

The following table provides illustrative examples of SNAr reactions on chloropyridines with different nucleophiles.

| Electrophile | Nucleophile | Product | Reference |

| 2-Chloropyridine | Aniline | 2-Anilinopyridine | youtube.com |

| 2,6-Dichloropyridine | Sodium methoxide | 2-Chloro-6-methoxypyridine | nih.gov |

| 2-Chloro-5-nitropyrimidine | Primary amines | 2-Amino-5-nitropyrimidine | researchgate.net |

This table is interactive. Click on the headers to sort.

The reactivity and regioselectivity of SNAr reactions on polysubstituted pyridines are governed by a combination of steric and electronic effects.

Electronic Effects: The electron-withdrawing pyridine nitrogen atom deactivates the C3 and C5 positions towards nucleophilic attack while activating the C2, C4, and C6 positions. nih.gov Additional electron-withdrawing substituents, such as other halogens, further enhance the electrophilicity of the carbon atoms to which they are attached, thereby increasing the rate of nucleophilic attack. In this compound, the fluorine at C3 exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of the adjacent C2 and C4 positions. The methyl group at C4 is electron-donating, which may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine.

Steric Effects: The steric hindrance around a potential reaction site can significantly impact the rate of SNAr reactions. Bulky substituents ortho to the leaving group can impede the approach of the nucleophile, slowing down the reaction. In the case of this compound, the methyl group at C4 and the fluorine at C3 are adjacent to potential reaction sites and can sterically influence the approach of nucleophiles.

Computational studies have shown that for pyridines, steric interactions between the departing group and adjacent substituents are most pronounced during the cleavage of the carbon-leaving group bond. nih.gov

Organometallic Reactions and Cross-Coupling Methodologies

Organometallic reactions, particularly palladium- and copper-catalyzed cross-coupling reactions, are powerful tools for the selective functionalization of polyhalogenated pyridines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net

Halogen-metal exchange is a common method for generating organometallic reagents from organic halides. wikipedia.org This reaction typically involves the treatment of an aryl or heteroaryl halide with an organolithium or Grignard reagent at low temperatures. tcnj.edu The rate of exchange generally follows the trend I > Br > Cl, making the iodo-substituent the most reactive site for this transformation. wikipedia.org

For this compound, a selective iodine-lithium exchange can be achieved by treatment with an alkyllithium reagent, such as n-butyllithium, at low temperatures. This generates a lithiated pyridine intermediate that can then be trapped with various electrophiles. researchgate.net

Reaction Scheme:

Figure 2: Halogen-metal exchange of this compound followed by quenching with an electrophile (E+).

Figure 2: Halogen-metal exchange of this compound followed by quenching with an electrophile (E+).

The resulting organometallic intermediate is a versatile precursor for a range of transformations, including subsequent cross-coupling reactions. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are among the most important methods for constructing C-C bonds in modern organic synthesis. nih.govmdpi.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The reactivity of the carbon-halogen bond in the oxidative addition step typically follows the order C-I > C-Br > C-Cl, allowing for selective couplings in polyhalogenated systems. baranlab.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. wikipedia.org For polyhalogenated pyridines, selective Suzuki-Miyaura reactions can be achieved by carefully controlling the reaction conditions. researchgate.netnih.gov The C-I bond in this compound would be the most reactive site for Suzuki coupling.

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with an organic halide. It is known for its tolerance of a wide range of functional groups.

Heck Coupling: The Heck reaction couples an alkene with an organic halide. While less common for polyhalogenated pyridines compared to Suzuki or Stille couplings, it can be a useful method for introducing vinyl groups. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. wikipedia.org Negishi couplings are often highly efficient for heteroaromatic systems. researchgate.netchempedia.info

The following table summarizes these palladium-catalyzed cross-coupling reactions.

| Reaction Name | Organometallic Reagent | General Transformation | Reference |

| Suzuki-Miyaura | R-B(OR')₂ | Ar-X + R-B(OR')₂ → Ar-R | wikipedia.orgnih.gov |

| Stille | R-Sn(Alkyl)₃ | Ar-X + R-Sn(Alkyl)₃ → Ar-R | baranlab.org |

| Heck | Alkene | Ar-X + Alkene → Ar-Alkene | nih.gov |

| Negishi | R-Zn-X | Ar-X + R-Zn-X → Ar-R | wikipedia.orgchempedia.info |

This table is interactive. Click on the headers to sort.

Copper-mediated coupling reactions, such as the Ullmann reaction, are classic methods for the formation of biaryl compounds and aryl ethers, amines, and thioethers. organic-chemistry.org The traditional Ullmann condensation involves the coupling of two aryl halides in the presence of copper at high temperatures. organic-chemistry.org More modern variations of the Ullmann reaction utilize catalytic amounts of copper, often with ligands, allowing for milder reaction conditions. researchgate.net

For polyhalogenated pyridines, copper-catalyzed couplings can be used to form C-N, C-O, and C-S bonds. For instance, the coupling of an aryl halide with an alcohol or amine in the presence of a copper catalyst and a base can provide the corresponding ether or amine. nih.gov Similar to palladium-catalyzed reactions, the reactivity of the halogens in copper-mediated couplings generally follows the trend I > Br > Cl, enabling selective functionalization of the C-I bond in this compound.

Derivatization and Functionalization Strategies

The derivatization of polyhalogenated pyridines such as this compound is a key strategy for the synthesis of complex, functionalized heterocyclic compounds. The distinct electronic environments and bond strengths of the C-Cl, C-F, and C-I bonds allow for selective activation and substitution, enabling the introduction of a wide array of functional groups.

Introduction of Carbon-Based Groups via C-X Bond Activation

The activation of carbon-halogen (C-X) bonds is a cornerstone of modern organic synthesis, facilitating the formation of new carbon-carbon bonds. In polyhalogenated pyridines, the differing nature of the halogens allows for regioselective functionalization. The C-I bond is typically the most reactive towards metal-halogen exchange or cross-coupling reactions, followed by C-Br and then C-Cl, while the C-F bond is the most robust.

Research on the closely related, halogen-rich intermediate, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, provides a clear example of this strategy. acs.orgacs.orgresearchgate.net While this molecule features a C-Br bond instead of a C-methyl group at position 4 and a bromine at position 5 instead of iodine, the principles of selective activation are analogous. In one study, selective metalation was achieved not at a carbon-halogen bond, but at the C6-H position, which is activated by the surrounding electron-withdrawing halogens. acs.org Treatment with 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) resulted in regioselective magnesiation at the C6 position. This organometallic intermediate was then trapped with various carbon-based electrophiles to generate a diverse library of pentasubstituted pyridines. acs.org

This two-step sequence of C-H activation to form a C-Mg bond, followed by reaction with an electrophile, effectively introduces new carbon-based substituents onto the highly halogenated ring.

| Entry | Electrophile | Product at C6 | Yield (%) |

|---|---|---|---|

| 1 | D2O | -D | 94 |

| 2 | I2 | -I | 85 |

| 3 | PhCHO | -CH(OH)Ph | 81 |

| 4 | (CH2O)n | -CH2OH | 75 |

Data sourced from research on 5-bromo-2-chloro-4-fluoro-3-phenylpyridine, a structural analog used to demonstrate the principle of C-H activation and functionalization. acs.org

Selective Functionalization Utilizing Pyridyne Intermediates

Pyridynes, the heterocyclic analogs of benzyne, are highly reactive intermediates that enable the difunctionalization of the pyridine ring. wikipedia.org The generation of a 3,4-pyridyne from a suitably substituted precursor allows for the subsequent addition of a nucleophile and an electrophile across the strained triple bond, leading to highly functionalized products.

A common strategy for generating 3,4-pyridynes involves the regioselective metalation of 3-chloropyridines at the 4-position, followed by elimination. rsc.orgrsc.org For instance, 3-chloro-2-ethoxypyridine (B70323) can be lithiated at C4 with n-BuLi. Subsequent transmetalation with a Grignard reagent (RMgX) forms a mixed diorganomagnesium species. Upon heating, this intermediate eliminates MgCl(OEt) to generate the 3,4-pyridyne. rsc.orgthieme-connect.com This reactive species is then trapped in the same pot. The regioselectivity of the subsequent nucleophilic addition is often controlled by directing groups present on the ring. nih.govchemistryviews.org For example, a 2-alkoxy group directs the addition of the Grignard reagent to the C4 position. The resulting C3-magnesiated pyridine can then be quenched with an electrophile to yield a 2,3,4-trisubstituted pyridine. rsc.org

While this specific pathway has not been documented for this compound, the principles demonstrate the potential for forming pyridyne intermediates from polyhalogenated systems to achieve novel substitution patterns that are otherwise difficult to access. The electron-withdrawing halogens can influence both the formation of the pyridyne and the regioselectivity of its subsequent reactions. nih.gov

| Entry | Grignard Reagent (RMgBr·LiCl) | Electrophile (E-X) | Product (at C4 and C3) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-An-MgBr·LiCl | H2O | 4-(4-An), 3-H | 64 |

| 2 | PhMgBr·LiCl | I2 | 4-Ph, 3-I | 70 |

| 3 | 4-FC6H4MgBr·LiCl | DMF | 4-(4-FC6H4), 3-CHO | 75 |

| 4 | n-BuMgBr·LiCl | Allyl-Br | 4-(n-Bu), 3-Allyl | 51 |

Data sourced from Knochel et al., demonstrating the general methodology on a model substrate. An = Anisyl. rsc.org

Oxidation and Reduction Chemistry

The redox chemistry of the pyridine scaffold is fundamental to its role in biological systems and its utility in synthesis. The nitrogen atom can be oxidized to an N-oxide, and the aromatic ring can undergo reduction, typically via single-electron transfer (SET) pathways. The presence of multiple halogen substituents, as in this compound, significantly influences the electronic properties of the ring, rendering it more electron-deficient and thus affecting its redox potentials.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-chloro-3-fluoro-5-iodo-4-methylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a comprehensive structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, two distinct signals are expected in the ¹H NMR spectrum: one for the aromatic proton on the pyridine (B92270) ring and another for the protons of the methyl group.

The methyl group (CH₃) at the C4 position is expected to appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this singlet would likely be in the range of δ 2.3–2.6 ppm, a typical region for methyl groups attached to an aromatic ring.

The single aromatic proton at the C6 position is anticipated to resonate further downfield, characteristic of protons on an electron-deficient pyridine ring. Its chemical shift would be influenced by the adjacent iodo and chloro substituents. This proton is expected to exhibit a small coupling to the fluorine atom at the C3 position. This long-range coupling (typically a ⁴JHF) would likely result in the signal appearing as a narrow doublet or a singlet with fine splitting.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (C4) | 2.3 - 2.6 | Singlet (s) |

| Ar-H (C6) | 7.5 - 8.5 | Doublet (d) or Singlet (s) |

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon framework of a molecule. For this compound, six distinct signals are expected, one for each carbon atom. The chemical shifts are significantly influenced by the electronegativity of the attached halogens and the electronic nature of the pyridine ring. The carbon atoms directly bonded to halogens (C2, C3, C5) will show characteristic shifts and couplings. Specifically, the carbon attached to fluorine (C3) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (200-250 Hz). The other carbons may also show smaller, longer-range couplings to fluorine.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms. Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal may appear as a singlet or may be split into a narrow multiplet due to long-range couplings with the aromatic proton and the methyl protons. The typical chemical shift range for fluorine on a pyridine ring is broad, but a value around -110 to -130 ppm (relative to CFCl₃) could be anticipated.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards. By integrating the signals of the analyte and an internal standard of known concentration, the quantity of the analyte can be accurately calculated.

In the synthesis of this compound, qNMR could be employed to monitor the progress of the reaction. For instance, by taking aliquots from the reaction mixture at different time points and recording their ¹H or ¹⁹F NMR spectra with a known amount of an inert internal standard, the disappearance of starting materials and the appearance of the product can be quantified. This allows for the determination of reaction kinetics and optimization of reaction conditions such as temperature, time, and catalyst loading. The distinct signals of the methyl group in the ¹H spectrum or the unique signal in the ¹⁹F spectrum would be ideal for such monitoring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In positive ion mode, ESI typically generates the protonated molecule, [M+H]⁺. For this compound (C₆H₄ClFIN), the expected molecular weight is approximately 271.46 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak for the [M+H]⁺ ion at an m/z value of approximately 272.

A characteristic isotopic pattern is also expected due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in an [M+H]⁺ peak and an [M+2+H]⁺ peak with a characteristic intensity ratio of approximately 3:1, separated by two m/z units.

Table 2: Expected ESI-MS Data for this compound

| Ion | Expected m/z | Isotopic Pattern |

| [M+H]⁺ | ~272 | Presence of [M+2+H]⁺ peak with ~33% relative intensity |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule, as the exact masses of atoms are unique.

For this compound, the molecular formula is C₆H₄ClFIN. The theoretical exact mass of the monoisotopic molecular ion [M]⁺ can be calculated with high precision. By comparing the experimentally measured exact mass from HRMS with the calculated value, the elemental composition can be confirmed, providing definitive evidence for the identity of the compound. The calculated exact mass for the most abundant isotopes (¹²C₆¹H₄³⁵Cl¹⁹F¹²⁷I¹⁴N) is 270.9061 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) would unequivocally validate the molecular formula.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a cornerstone for the structural elucidation of molecules. It probes the vibrational energy levels of a molecule, providing a unique fingerprint based on its constituent functional groups and their arrangement.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the FT-IR spectrum would be expected to display characteristic absorption bands corresponding to its various functional groups.

A hypothetical data table for the expected FT-IR vibrational frequencies is presented below. The precise wavenumbers would need to be determined experimentally.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (in methyl group) | Stretching | 2950-3000 |

| C=C, C=N (pyridine ring) | Stretching | 1400-1600 |

| C-F | Stretching | 1000-1400 |

| C-Cl | Stretching | 600-800 |

| C-I | Stretching | 500-600 |

| C-H (aromatic) | Bending (out-of-plane) | 750-900 |

Raman Spectroscopy for Characteristic Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information about the pyridine ring and the carbon-halogen bonds.

A table of anticipated characteristic Raman shifts is provided below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine ring breathing | ~1000 |

| C-I Stretch | 500-600 |

| C-Cl Stretch | 600-800 |

| C-F Stretch | 1000-1400 |

| C-C Stretch (ring) | 1300-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions within the pyridine ring. The presence of halogens and the methyl group would influence the position and intensity of these absorption maxima (λmax).

A hypothetical data table for the expected electronic transitions is presented below.

| Electronic Transition | Solvent | Expected λmax (nm) |

| π→π | Ethanol | ~260-280 |

| n→π | Hexane | ~300-330 |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

To perform this analysis, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal would be used to determine the crystal system, space group, and precise atomic coordinates.

A hypothetical data table of crystallographic parameters is shown below.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Research Applications and Synthetic Utility

A Versatile Building Block in Advanced Organic Synthesis

The strategic placement of three different halogen atoms on the pyridine (B92270) ring, along with a methyl group, makes 2-chloro-3-fluoro-5-iodo-4-methylpyridine a highly adaptable component in the toolbox of organic synthesis. Its structure is primed for sequential, site-selective reactions, allowing for the methodical construction of more elaborate molecules.

Precursor for Diversely Functionalized Pyridine Derivatives

The primary utility of this compound lies in its capacity to act as a precursor to a wide array of substituted pyridine derivatives. The reactivity of the halogens typically follows the order of I > Cl > F in common cross-coupling reactions. This predictable reactivity allows for the selective functionalization at the 5-position (iodine) via reactions like Suzuki or Sonogashira couplings, while leaving the chlorine and fluorine atoms untouched for subsequent modifications. This stepwise approach is fundamental to building molecular complexity.

For instance, the iodine at the C-5 position can be readily displaced with various boronic acids or terminal alkynes under palladium catalysis to introduce new carbon-carbon bonds. The chlorine at the C-2 position can then be targeted for nucleophilic aromatic substitution or other coupling reactions under different conditions. Finally, the fluorine at the C-3 position, being the least reactive, can be preserved in the final molecule or substituted under more forcing conditions. This hierarchy of reactivity provides a reliable roadmap for synthetic chemists to create a library of pyridine analogs with diverse functionalities.

Intermediate for the Construction of Complex Heterocyclic Scaffolds

Beyond simple functionalization, this compound serves as a key intermediate in the assembly of more complex, often fused, heterocyclic systems. After initial modification at the iodo-position, the remaining halogen and methyl groups can be utilized in cyclization reactions to form bicyclic or polycyclic structures. These intricate scaffolds are often the core of novel therapeutic agents and agrochemicals. The ability to build upon the pyridine ring in a controlled manner is a significant advantage in the quest for new chemical entities with specific biological activities.

Strategic Importance in Medicinal Chemistry and Agrochemical Research

In the fields of drug discovery and crop protection, the precise arrangement of substituents on an aromatic ring is critical for biological activity, selectivity, and pharmacokinetic properties. Halogenated pyridines are a well-established class of intermediates due to their prevalence in bioactive molecules.

Design and Synthesis of Pyridine-Containing Intermediates with Precise Halogenation

The title compound is an exemplar of a precisely halogenated intermediate. The presence and position of each halogen atom are not arbitrary; they are strategically placed to influence the electronic properties of the pyridine ring and to provide specific handles for synthetic transformations. This allows for the rational design of target molecules where a halogen may be required for a specific interaction with a biological target, such as a halogen bond, or to block a site of metabolism. The ability to introduce chlorine, fluorine, and iodine at specific positions is a powerful tool for medicinal and agrochemical chemists.

Impact of Fluorine Substitution on Synthetic Pathways and Reactivity

The inclusion of a fluorine atom at the 3-position has a notable impact on the molecule's reactivity and the properties of its derivatives. Fluorine is the most electronegative element, and its presence on the pyridine ring can significantly alter the electron distribution, affecting the reactivity of the other positions. It can also enhance the metabolic stability and binding affinity of the final products. In synthetic pathways, the C-F bond is generally the most stable, often remaining intact throughout a multi-step synthesis. This stability allows it to be carried through to the final product, where it can impart desirable properties. The challenge and opportunity for chemists lie in developing methods to selectively activate this bond when its transformation is desired.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-Chloro-3-fluoro-5-iodo-4-methylpyridine Chemistry

While comprehensive academic studies solely dedicated to the reactivity of this compound are not extensively documented, its value is primarily recognized through its application as a strategic intermediate in organic synthesis. The presence of three distinct halogen atoms—chlorine, fluorine, and iodine—at specific positions on the pyridine (B92270) ring, each with differential reactivity, allows for a programmed and regioselective introduction of various functional groups.

The iodine atom at the 5-position is the most labile and is thus the primary site for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the facile introduction of aryl, heteroaryl, or alkynyl moieties. The chlorine atom at the 2-position, while less reactive than iodine, can participate in nucleophilic aromatic substitution (SNAr) reactions or be targeted in subsequent cross-coupling reactions under more forcing conditions. The fluorine atom at the 3-position is generally the most inert of the halogens to substitution, making it a stable substituent that can modulate the electronic properties and metabolic stability of the final molecule.

Patent literature provides insights into the potential applications of structurally similar compounds. For instance, the related compound 2-chloro-4-iodo-5-methylpyridine (B598715) has been identified as a key intermediate in the synthesis of protein kinase ERK2 inhibitors. snnu.edu.cn This suggests that this compound is likely employed in medicinal chemistry programs for the development of complex, biologically active molecules. Its derivatives are subjects of research for potential antimicrobial and anticancer properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄ClFIN |

| IUPAC Name | This compound |

| CAS Number | 153035-01-9 |

| Molecular Weight | 271.46 g/mol |

| Appearance | White to light yellow crystalline powder |

Outstanding Challenges in the Synthesis and Selective Functionalization of Polyhalogenated Pyridines

The synthesis and manipulation of polyhalogenated pyridines like this compound are fraught with challenges that are central to modern organic chemistry.

Another significant challenge lies in the selective functionalization of the various halogen atoms. While the differential reactivity of iodine, bromine, and chlorine is a well-established principle in cross-coupling chemistry, achieving complete selectivity can be difficult. Factors such as the choice of catalyst, ligands, and reaction conditions must be meticulously optimized to prevent unwanted side reactions or the reaction of a less reactive halogen.

The "2-pyridyl problem" is a well-documented challenge in cross-coupling reactions involving pyridine moieties, particularly when the coupling partner is at the 2-position. nih.govnih.gov The proximity of the nitrogen atom can lead to catalyst inhibition and instability of the organometallic intermediates, often resulting in poor yields and limited substrate scope. nih.govnih.gov

Furthermore, the introduction of fluorine atoms into aromatic rings, while highly desirable for its impact on the physicochemical and biological properties of molecules, presents its own set of synthetic difficulties.

Prospective Research Avenues and Emerging Methodologies in the Field

The challenges associated with polyhalogenated pyridines have spurred the development of innovative synthetic methodologies that are poised to shape the future of this field.

C-H Functionalization: A major area of ongoing research is the direct functionalization of pyridine C-H bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby increasing atom and step economy. Recent advancements have demonstrated regioselective C-H functionalization at various positions of the pyridine ring, offering a more sustainable and efficient route to complex pyridine derivatives. snnu.edu.cnresearchgate.netnih.gov

Photocatalysis and Electrocatalysis: The use of visible-light photocatalysis and electrocatalysis is emerging as a powerful tool for pyridine synthesis and functionalization. These methods often proceed under mild reaction conditions and can offer unique reactivity and selectivity profiles that are not accessible through traditional thermal methods.

Novel Catalytic Systems: The development of new and more efficient catalytic systems for cross-coupling reactions continues to be a vibrant area of research. This includes the design of novel ligands that can overcome the "2-pyridyl problem" and enable the efficient coupling of challenging pyridine substrates. rsc.org

Temporary Dearomatization Strategies: A clever approach to altering the inherent reactivity of the pyridine ring involves its temporary dearomatization. This strategy can reverse the electronic properties of the ring, allowing for functionalization at positions that are typically difficult to access. snnu.edu.cn

Q & A

Q. What are the standard synthetic routes for 2-chloro-3-fluoro-5-iodo-4-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation and functionalization of pyridine precursors. Key steps include:

- Iodination : Direct iodination at the 5-position using N-iodosuccinimide (NIS) under acidic conditions.

- Chlorination/Fluorination : Sequential halogenation via electrophilic substitution, guided by directing effects of substituents (e.g., methyl groups at C4 direct halogenation to C3 and C5).

- Optimization : Yields depend on temperature (60–100°C), solvent polarity (e.g., DMF or DCM), and catalyst choice (e.g., Lewis acids like FeCl₃). Patents highlight multi-step routes with yields ranging from 45% to 72% .

Table 1 : Comparison of Synthetic Routes

| Method | Key Reagents | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Sequential Halogenation | NIS, Cl₂, F₂ | 65 | DMF, 80°C, 12h | |

| One-pot Halogenation | ICl, HF-pyridine | 48 | DCM, RT, 24h |

Q. How can purity and structural integrity be validated during purification?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (4:1) eluent. Collect fractions and analyze via TLC (Rf ≈ 0.4 under UV).

- Safety : Handle halogenated intermediates in fume hoods due to toxicity (WGK 3 classification) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR: Methyl group at C4 appears as a singlet (~δ 2.5 ppm). Aromatic protons show splitting due to adjacent halogens.

- ¹⁹F NMR: Single peak near δ -110 ppm (CF coupling).

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 271.46 .

- X-ray Crystallography : Resolves halogen positioning (e.g., I···F interactions at 3.2 Å) .

Advanced Research Questions

Q. How do steric and electronic effects govern regioselectivity in further functionalization?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl and F at C2/C3 deactivate the ring, directing electrophiles to the iodine-free C5 position.

- Steric Hindrance : The C4 methyl group blocks substitution at C3/C5 in bulky reagents.

- Case Study : Suzuki coupling at C5 succeeds with Pd(PPh₃)₄ (yield: 58%), while Heck reactions fail due to steric clash .

Q. What strategies mitigate decomposition under thermal or photolytic conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at -20°C under argon.

- Photostability : Amber vials reduce UV-induced C-I bond cleavage. Add radical scavengers (e.g., BHT) to reactions .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

- Methodological Answer :

Q. How do contradictions in reported reactivity data arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。